Acetic 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoic anhydride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

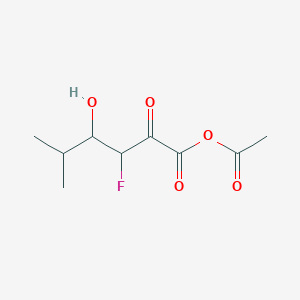

Acetic 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoic anhydride is a chemical compound with the molecular formula C9H13FO5. It is known for its unique structure, which includes a fluorine atom, a hydroxyl group, and a methyl group attached to a hexanoic anhydride backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acetic 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoic anhydride typically involves the nucleophilic acyl substitution reaction of an acid chloride with a carboxylic acid or a carboxylate anion . The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the formation of the anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoic anhydride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the anhydride into primary alcohols.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used to substitute the fluorine atom.

Major Products

The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Acetic 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoic anhydride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which acetic 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoic anhydride exerts its effects involves interactions with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The hydroxyl and methyl groups also contribute to its unique chemical behavior.

Comparison with Similar Compounds

Similar Compounds

Acetic anhydride: A simpler anhydride without the fluorine, hydroxyl, and methyl groups.

Fluoroacetic acid: Contains a fluorine atom but lacks the anhydride structure.

Methyl 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoate: A related ester compound with similar functional groups.

Uniqueness

Acetic 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoic anhydride is unique due to its combination of functional groups, which impart distinct chemical properties and reactivity. The presence of the fluorine atom, in particular, enhances its potential for various applications in research and industry .

Biological Activity

Acetic 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoic anhydride (C9H13FO5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

This compound is characterized by the following chemical properties:

- Molecular Formula : C9H13FO5

- Molecular Weight : 204.19 g/mol

- Structure : The compound features a unique arrangement that contributes to its biological activity, particularly in enzyme inhibition and potential therapeutic applications.

The biological activity of this compound primarily revolves around its role as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are known to influence gene expression by altering chromatin structure, which can lead to various therapeutic effects, particularly in cancer treatment and neuroprotection.

Inhibition of HDACs

Research indicates that compounds similar to this compound exhibit significant HDAC inhibitory activity. For instance, studies have shown that certain hydroxamic acid derivatives can effectively inhibit HDACs, leading to increased acetylation of histones and subsequent changes in gene expression profiles relevant to cancer biology and neurodegenerative diseases .

Case Studies

- Neuroprotective Effects : A study investigating the neuroprotective effects of hydroxamic acid derivatives demonstrated that these compounds could cross the blood-brain barrier and induce histone hyperacetylation, which is crucial for neuroprotection in models of Huntington's disease . This suggests that this compound may share similar properties.

- Antitumor Activity : Another study focused on the antiproliferative effects of various hydroxamic acids on tumor cell lines. Compounds with structural similarities to this compound showed IC50 values in the micromolar range against several cancer cell lines, indicating potential as therapeutic agents .

Summary of Biological Activities

Properties

CAS No. |

685-75-6 |

|---|---|

Molecular Formula |

C9H13FO5 |

Molecular Weight |

220.19 g/mol |

IUPAC Name |

acetyl 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoate |

InChI |

InChI=1S/C9H13FO5/c1-4(2)7(12)6(10)8(13)9(14)15-5(3)11/h4,6-7,12H,1-3H3 |

InChI Key |

YJQAIOCELGPLSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(C(=O)C(=O)OC(=O)C)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.